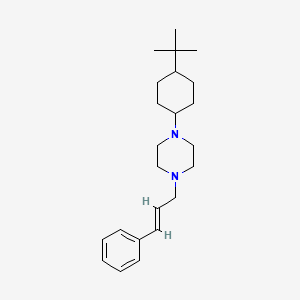
1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine
Overview
Description
1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine (BDP) is a synthetic compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin 2A (5-HT2A) receptor antagonist that has been widely used in scientific research. BDP has shown promising results in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety.
Mechanism of Action
1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine acts as a selective antagonist of the 5-HT2A receptor. It binds to the receptor and prevents the activation of downstream signaling pathways. This, in turn, leads to a decrease in the release of neurotransmitters, such as dopamine and glutamate, which are involved in the pathophysiology of various psychiatric disorders.
Biochemical and Physiological Effects:
1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine and glutamate, which are involved in the pathophysiology of various psychiatric disorders. 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has also been shown to increase the release of acetylcholine, which is involved in cognitive processes. Additionally, 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has several advantages for lab experiments. It has high selectivity and potency for the 5-HT2A receptor, making it an ideal tool for studying the role of this receptor in various physiological processes. 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine is also relatively stable and can be stored for extended periods without degradation. However, there are some limitations to the use of 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has a relatively short duration of action, which can limit its usefulness in certain experimental paradigms.
Future Directions
There are several future directions for the use of 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine in scientific research. One potential application is in the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety. 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has shown promising results in preclinical studies and may have potential as a novel therapeutic agent. Additionally, 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine may have potential applications in the treatment of various inflammatory disorders, given its anti-inflammatory effects. Further research is needed to fully explore the potential therapeutic applications of 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine.
Scientific Research Applications
1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has been extensively used in scientific research for its selective 5-HT2A receptor antagonism. The 5-HT2A receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in various physiological processes, including mood regulation, perception, and cognition. 1-(4-biphenylylmethyl)-4-(2,5-dimethylphenyl)piperazine has been shown to have potential therapeutic applications in various psychiatric disorders, including schizophrenia, depression, and anxiety.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(4-phenylphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-20-8-9-21(2)25(18-20)27-16-14-26(15-17-27)19-22-10-12-24(13-11-22)23-6-4-3-5-7-23/h3-13,18H,14-17,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNAGRQLJNKEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(1-ethyl-2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3743130.png)
![2'-[(benzylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3743136.png)

![N-[3-(benzoylamino)phenyl]-1-naphthamide](/img/structure/B3743141.png)
![5,7,8-trichloro-3-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B3743149.png)
![5-{[(2-methoxyphenyl)amino]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743154.png)



![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3743203.png)
![N,N-dimethyl-4-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-propen-1-yl)aniline](/img/structure/B3743205.png)
![4-{[benzyl(ethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B3743209.png)
![2-{[benzyl(ethyl)amino]methyl}-4,6-dibromophenol](/img/structure/B3743215.png)
